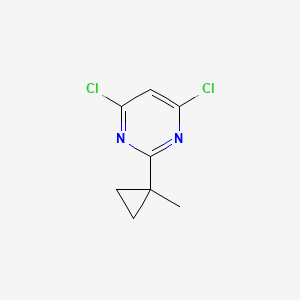

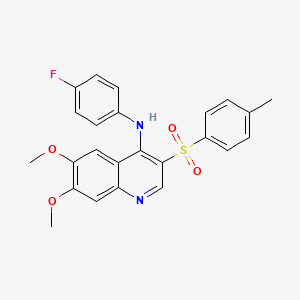

![molecular formula C21H23N5 B2519448 N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 890622-88-5](/img/structure/B2519448.png)

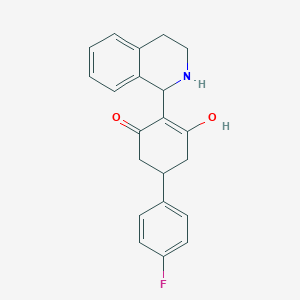

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, also known as BDP-9066, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP-9066 belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound falls within the scope of research focused on synthesizing new pyridopyrazolopyrimidine derivatives. For instance, a study by El-Essawy details the synthesis of derivatives through cyclocondensation, leading to the formation of tetraheterocyclic systems with potential biological activities. This process involves reactions with POCl3 followed by NaN3, indicating a method for creating diverse chemical structures with potential utility in medicinal chemistry (El-Essawy, 2010).

Biological Applications

Research by Titi et al. synthesizes pyrazole derivatives, including structures similar to the query compound, and investigates their antitumor, antifungal, and antibacterial activities. This highlights the compound's relevance in developing new pharmacophores for biomedical applications (Titi et al., 2020).

Antimicrobial and Insecticidal Potential

Deohate and Palaspagar's work on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation and their evaluation for insecticidal and antibacterial potential reveals the compound's potential applications in agriculture and antimicrobial resistance. This demonstrates its utility beyond medicinal chemistry into areas like crop protection and public health (Deohate & Palaspagar, 2020).

Material Science and Photophysical Properties

Moustafa et al.'s research on the regioselectivity in reactions to synthesize pyrazolo[1,5-a]pyrimidine derivatives underscores the compound's importance in materials science. The photophysical properties of these derivatives make them candidates for applications in optoelectronic devices and other technologies requiring specific light-emitting or absorbing characteristics (Moustafa et al., 2022).

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .

Mode of Action

N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This interaction leads to significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the induction of apoptosis, effectively eliminating cancerous cells .

Result of Action

The result of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine’s action is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Análisis Bioquímico

Biochemical Properties

N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction between N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine and CDK2 involves binding to the ATP-binding site, thereby preventing ATP from accessing the enzyme and inhibiting its activity. This inhibition can lead to cell cycle arrest, particularly in cancer cells, making it a potential candidate for anticancer therapy.

Cellular Effects

The effects of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by activating caspases and other apoptotic proteins . Additionally, N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine can alter the expression of genes involved in cell proliferation and survival, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of CDK2 activity and induction of apoptosis in cancer cells . The degradation products of the compound may have different biological activities, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit CDK2 activity and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects. The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions.

Transport and Distribution

The transport and distribution of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine within cells and tissues are mediated by several transporters and binding proteins. The compound can be actively transported into cells by specific transporters, such as organic cation transporters (OCTs), and can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound in specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of N-benzyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on DNA, RNA, and proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the compound’s localization and activity, directing it to specific organelles and affecting its biological functions.

Propiedades

IUPAC Name |

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5/c1-4-8-17-12-18(22-13-16-9-6-5-7-10-16)26-21(24-17)19-14(2)11-15(3)23-20(19)25-26/h5-7,9-12,22H,4,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUFQIHFTYQKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

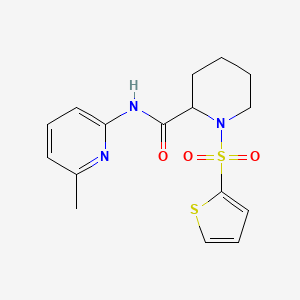

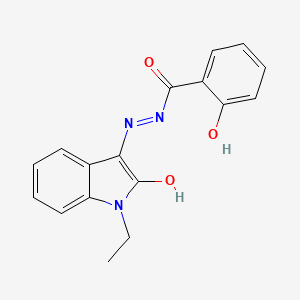

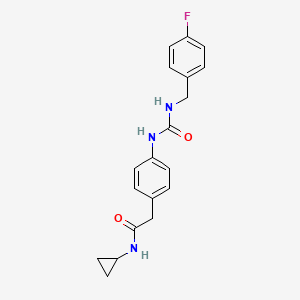

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

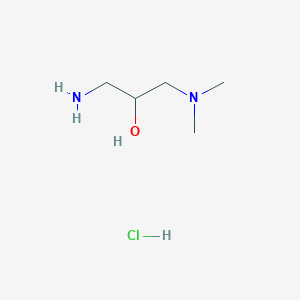

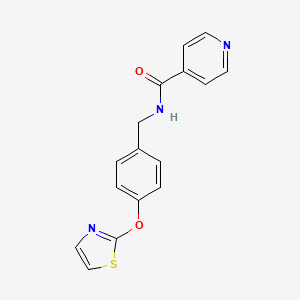

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)

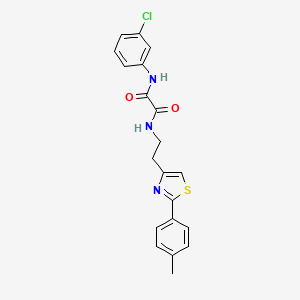

![N-(1-adamantylmethyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2519386.png)